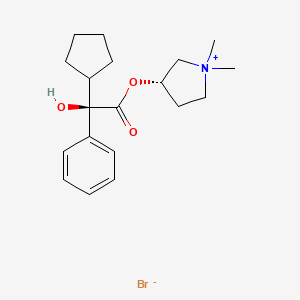

erythro-Glycopyrronium bromide

Description

Properties

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-QQTWVUFVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199205 | |

| Record name | erythro-Glycopyrronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51186-83-5, 129784-12-9 | |

| Record name | erythro-Glycopyrronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51186-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycopyrronium bromide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycopyrrolate, (2R,3'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Glycopyrronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOPYRROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCOPYRROLATE, (2R,3'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to erythro-Glycopyrronium Bromide (CAS: 51186-83-5)

This guide provides a comprehensive technical overview of erythro-Glycopyrronium bromide, a potent anticholinergic agent. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical synthesis, stereochemistry, pharmacological profile, analytical methodologies, and regulatory landscape. The information is structured to facilitate a deep understanding of the compound's scientific and therapeutic value.

Introduction and Chemical Identity

erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound renowned for its potent anticholinergic properties.[1] It is a member of the muscarinic antagonist class of drugs, which function by competitively inhibiting the action of acetylcholine at muscarinic receptors.[2] This blockade leads to a reduction in smooth muscle contraction and secretions, forming the basis of its therapeutic applications.[1] The compound is a racemic mixture of the (R,S) and (S,R) enantiomers.[3]

The chemical structure of erythro-Glycopyrronium bromide features a glycopyrrolate backbone, with the bromide ion serving as a counterion to enhance solubility and stability.[1]

Table 1: Chemical and Physical Properties of erythro-Glycopyrronium bromide

| Property | Value | Source(s) |

| CAS Number | 51186-83-5 | [4] |

| Molecular Formula | C₁₉H₂₈BrNO₃ | [4] |

| Molecular Weight | 398.33 g/mol | [4] |

| Appearance | White or almost white crystalline powder | [5] |

| Melting Point | 175 °C | [4] |

| Solubility | Freely soluble in water; Soluble in ethanol; Very slightly soluble in methylene chloride. | [4] |

| IUPAC Name | [(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | [4] |

| Synonyms | Pyrrolidinium, 3-[(cyclopentylhydroxyphenylacetyl)oxy]-1,1-dimethyl-, bromide, (R,S)-(±)-; Ritropirronium bromide | [1] |

Synthesis and Manufacturing

The synthesis of erythro-Glycopyrronium bromide typically involves a multi-step process culminating in a quaternization reaction. While various synthetic routes have been described, a common approach involves the esterification of α-cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol, followed by methylation of the resulting tertiary amine.[6][7]

Illustrative Synthesis Pathway

A representative synthesis workflow is outlined below, based on established methodologies.[3][6][7]

Caption: Generalized synthesis workflow for erythro-Glycopyrronium bromide.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is a composite representation derived from publicly available patent literature and should be adapted and optimized for specific laboratory conditions.[3][6]

Step 1: Esterification

-

Dissolve α-cyclopentyl mandelic acid (150g) in 1kg of dimethylformamide (DMF) in a dry 5L reaction vessel.

-

Add 135g of N,N'-carbonyldiimidazole (CDI) and stir the mixture for 2 hours at 18°C.

-

Add 85g of 1-methyl-3-pyrrolidinol and heat the reaction mixture to 60°C over 1 hour.

-

Maintain the temperature and continue stirring for 18 hours.

-

After cooling, terminate the reaction by adding 1kg of purified water to yield the intermediate ester.

-

Extract the intermediate with 1kg of toluene and wash the organic layer three times with purified water.

Step 2: Quaternization

-

Concentrate the toluene solution of the intermediate under reduced pressure to a 50% solution.

-

Dilute with 600g of n-propyl alcohol and cool the solution to 0°C.

-

Add 85g of methyl bromide and stir at 0°C for 2 hours.

-

Subsequently, heat the mixture to 60°C and then stop the reaction.

-

Cool to room temperature and collect the crude product by suction filtration.

Step 3: Purification

-

Recrystallize the crude product from a suitable solvent system, such as a mixture of methanol and methyl ethyl ketone or n-propyl alcohol, to obtain high-purity erythro-Glycopyrronium bromide.[3][8] A common technique involves dissolving the crude material in a minimal amount of a good solvent (e.g., methanol or 1-propanol) at an elevated temperature (e.g., 80°C) and then inducing crystallization by cooling and seeding with crystals of the desired diastereomer.[8]

Stereochemistry and Pharmacological Potency

Glycopyrronium bromide possesses two chiral centers, leading to the existence of two diastereomeric pairs of enantiomers: erythro and threo.[9] The erythro form is a racemic mixture of the (2R,3'S) and (2S,3'R) enantiomers, while the threo form consists of the (2R,3'R) and (2S,3'S) enantiomers.[9]

The erythro form of glycopyrronium bromide is known to be more potent than the threo form.[2] This difference in pharmacological activity is attributed to the specific stereochemical arrangement of the substituents, which influences the binding affinity to muscarinic receptors.[9] The rigid conformation of the erythro isomer, with its two five-membered rings in an envelope conformation, and the spatial arrangement of the acetylcholine-like moiety are critical for its high-affinity interaction with the receptor binding site.[9]

Pharmacological Profile

Mechanism of Action

erythro-Glycopyrronium bromide is a competitive antagonist of acetylcholine at muscarinic receptors.[1] It exhibits a high affinity for M1 and M3 receptors, and a lower affinity for M2 receptors.[5] In the airways, the blockade of M3 receptors on smooth muscle cells leads to bronchodilation, while antagonism of M1 and M3 receptors on submucosal glands reduces mucus secretion. The lower affinity for M2 receptors is thought to contribute to a lower incidence of tachycardia, a common side effect of less selective antimuscarinic agents.[5]

Caption: Simplified signaling pathway of erythro-Glycopyrronium bromide's mechanism of action.

Pharmacokinetics (ADME)

The pharmacokinetic profile of glycopyrronium bromide is highly dependent on the route of administration.

Table 2: Pharmacokinetic Parameters of Glycopyrronium Bromide

| Parameter | Inhaled Administration | Oral Administration | Intravenous Administration | Source(s) |

| Absolute Bioavailability | ~40% (of which a small fraction is from GI absorption) | Low and variable (<5%) | 100% | [2][6] |

| Time to Peak Plasma Concentration (Tmax) | <20 minutes | 3.1 hours | Not Applicable | [1] |

| Protein Binding | 38-44% | 38-44% | 38-44% | [1] |

| Metabolism | Primarily hydrolyzed to the inactive M9 metabolite. Mediated mainly by CYP2D6 with minor contributions from other CYP enzymes. | Primarily hydrolyzed to the inactive M9 metabolite. Mediated mainly by CYP2D6 with minor contributions from other CYP enzymes. | Primarily hydrolyzed to the inactive M9 metabolite. Mediated mainly by CYP2D6 with minor contributions from other CYP enzymes. | [1] |

| Elimination Half-life | 33-53 hours | 3.0 hours | 0.83 ± 0.27 hours | [1] |

| Excretion | Primarily renal excretion of unchanged drug. | Primarily renal excretion of unchanged drug. | ~85% recovered in urine as unchanged drug; <5% in bile. | [1] |

Analytical Methodologies

Robust analytical methods are crucial for the quality control, stability testing, and pharmacokinetic analysis of erythro-Glycopyrronium bromide. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is essential for the accurate quantification of glycopyrronium bromide and its related substances.

Table 3: Exemplar HPLC Method Parameters

| Parameter | Description | Source(s) |

| Column | Base deactivated C18 (e.g., Nucleosil) | [10] |

| Mobile Phase | Phosphate buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M) / Methanol (35/65; v/v) | [10] |

| Flow Rate | 1.0 mL/min | [10] |

| Column Temperature | 40°C | [10] |

| Detection Wavelength | 222 nm | |

| Injection Volume | 20 µL |

Method Validation (as per ICH Q2(R1) Guidelines): A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose.

-

Linearity: The method should demonstrate linearity over a specified concentration range (e.g., LOQ to 200% of the specification limit).

-

Accuracy: Recovery studies should be conducted at different concentration levels (e.g., 50-150%), with acceptance criteria typically between 98-102%.

-

Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed, with the relative standard deviation (RSD) not exceeding a predefined limit (e.g., <2%).

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities, degradants, and matrix components should be demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to establish the method's sensitivity.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid and versatile alternative for the quantification of glycopyrronium bromide and its impurities.

Table 4: Exemplar HPTLC Method Parameters

| Parameter | Description | Source(s) |

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F₂₅₄ | [11] |

| Mobile Phase | Dichloromethane : Methanol : Formic acid (10:0.5:0.5, v/v/v) | [11] |

| Detection Wavelength | 220 nm | [11] |

| Quantification Range | 0.3-10 µ g/spot | [11] |

Method Validation (as per ICH Guidelines): Similar to HPLC, the HPTLC method must be validated for linearity, accuracy, precision, specificity, LOD, and LOQ to ensure reliable results.[11]

Regulatory Landscape and Quality Control

erythro-Glycopyrronium bromide is an approved active pharmaceutical ingredient (API) in numerous jurisdictions, including by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] Manufacturers of glycopyrronium bromide are required to adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.[12]

Pharmacopeial monographs, such as those in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official standards for the identity, purity, and quality of glycopyrronium bromide.[13][14] These monographs typically include specifications for:

-

Identification: Using techniques like Infrared (IR) spectroscopy.[14]

-

Assay: To determine the content of the active substance, usually by a validated chromatographic method. The USP specifies a content of not less than 98.0% and not more than 100.5% on a dried basis.[14]

-

Impurities: Limits for related substances and process impurities.

-

Loss on Drying: To control the water content.[14]

-

Residue on Ignition: To limit inorganic impurities.

Adherence to these pharmacopeial standards is mandatory for products marketed in the respective regions.

Therapeutic Applications

erythro-Glycopyrronium bromide is primarily used in the management of respiratory conditions, most notably Chronic Obstructive Pulmonary Disease (COPD).[1] It is also indicated for reducing secretions in various clinical settings.[2]

Table 5: Key Therapeutic Indications of Glycopyrronium Bromide

| Indication | Route of Administration | Mechanism of Benefit |

| Chronic Obstructive Pulmonary Disease (COPD) | Inhalation | Long-acting bronchodilation through M3 receptor antagonism. |

| Reduction of Salivary, Tracheobronchial, and Pharyngeal Secretions | Injection | Antisecretory effect via M1 and M3 receptor blockade. |

| Adjunctive Therapy for Peptic Ulcer | Oral, Injection | Reduction of gastric acid secretion. |

| Primary Axillary Hyperhidrosis | Topical | Inhibition of sweat gland activity. |

| Sialorrhea (Excessive Drooling) | Oral | Reduction of saliva production. |

Conclusion

erythro-Glycopyrronium bromide is a well-established and clinically valuable anticholinergic agent with a defined mechanism of action and a favorable pharmacokinetic profile for its primary indications. The stereochemistry of the molecule is critical to its potency, with the erythro form being the therapeutically active diastereomer. A thorough understanding of its synthesis, analytical methodologies, and regulatory requirements is essential for researchers and professionals involved in the development and manufacturing of drug products containing this active pharmaceutical ingredient. The continued application of modern analytical techniques and adherence to stringent quality standards will ensure the ongoing safety and efficacy of erythro-Glycopyrronium bromide in clinical practice.

References

- A process for preparing glycopyrronium bromide.

- Crystallisation and Purification of Glycopyrronium Bromide.

- Nebija D, Walter M, Lachmann B, Kopelent H, Noe CR. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Pharmazie. 2007;62(6):406-410.

-

erythro-Glycopyrronium bromide | C19H28BrNO3 | CID 67204829. PubChem. Accessed January 26, 2026. [Link]

- Method for preparation of glycopyrronium bromide.

- Preparation method of glycopyrronium bromide.

- Vizi ES, Somogyi GT. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology. 1993;347(5):591-597.

- Guy JJ, Hamor TA. Stereochemistry of anticholinergic agents. Part II. Crystal and molecular structure of glycopyrronium bromide. J Chem Soc Perkin Trans 2. 1973;14:1875-1879.

-

Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection. OUCI. Accessed January 26, 2026. [Link]

-

Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. PubMed. Accessed January 26, 2026. [Link]

-

Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat. PubMed. Accessed January 26, 2026. [Link]

-

Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. PMC. Accessed January 26, 2026. [Link]

-

HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities. PubMed. Accessed January 26, 2026. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Accessed January 26, 2026. [Link]

-

ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Accessed January 26, 2026. [Link]

-

FDA-Approved Glycopyrronium Bromide API Manufacturers & Suppliers. Pharmaoffer.com. Accessed January 26, 2026. [Link]

-

Glycopyrronium Bromide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. Accessed January 26, 2026. [Link]

-

Draft Guidance on Glycopyrrolate Active ingredient. accessdata.fda.gov. Accessed January 26, 2026. [Link]

-

Glycopyrronium Bromide Solution – BP 2023. Accessed January 26, 2026. [Link]

-

Detailed view - CRS catalogue. Accessed January 26, 2026. [Link]

-

USP Monographs: Glycopyrrolate. USP29-NF24. Accessed January 26, 2026. [Link]

-

Erythro and Threo Nomenclature. YouTube. Accessed January 26, 2026. [Link]

-

Erythro vs. Threo: Understanding Stereochemical Nuances. Oreate AI Blog. Accessed January 26, 2026. [Link]

-

Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. Chiralpedia. Accessed January 26, 2026. [Link]

-

A Pharmacological Profile of Glycopyrrolate: Interactions at the Muscarinic Acetylcholine Receptor. DTIC. Accessed January 26, 2026. [Link]

-

Direct Muscarinic Agonists - in 2 mins!. YouTube. Accessed January 26, 2026. [Link]

-

Glycopyrronium | C19H28NO3+ | CID 3494. PubChem. Accessed January 26, 2026. [Link]

-

HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities. | Request PDF. ResearchGate. Accessed January 26, 2026. [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection. PubMed. Accessed January 26, 2026. [Link]

-

HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities. Semantic Scholar. Accessed January 26, 2026. [Link]

-

AQbD-Based Development and Validation of HPTLC Method for Simultaneous Determination of Glycopyrronium, Formoterol Fumarate and Budesonide in Rotacaps. Journal of Chromatographic Science. Accessed January 26, 2026. [Link]

Sources

- 1. CAS 51186-83-5: erythro-Glycopyrronium bromide [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. US20080227988A1 - Crystallisation and Purification of Glycopyrronium Bromide - Google Patents [patents.google.com]

- 4. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103819384A - Preparation method of glycopyrronium bromide - Google Patents [patents.google.com]

- 7. CN102627595A - Method for preparation of glycopyrronium bromide - Google Patents [patents.google.com]

- 8. EP3204354A1 - A process for preparing glycopyrronium bromide - Google Patents [patents.google.com]

- 9. erythro-Glycopyrronium bromide | 51186-83-5 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycopyrronium Bromide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 13. Glycopyrronium bromide EP Reference Standard CAS 596-51-0 Sigma Aldrich [sigmaaldrich.com]

- 14. pharmacopeia.cn [pharmacopeia.cn]

Methodological & Application

Application Note & Protocol: Utilizing erythro-Glycopyrronium Bromide in Preclinical Models of Airway Hyperresponsiveness

For: Researchers, scientists, and drug development professionals in respiratory pharmacology.

Foundational Principles: Understanding Airway Hyperresponsiveness and the Role of Muscarinic Antagonists

Airway hyperresponsiveness (AHR) is a cardinal feature of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). It is characterized by an exaggerated bronchoconstrictor response to various stimuli, leading to significant airflow limitation. The parasympathetic nervous system plays a pivotal role in regulating airway smooth muscle tone. Acetylcholine (ACh), released from parasympathetic nerve endings, binds to muscarinic receptors on airway smooth muscle cells, primarily the M3 subtype, triggering a signaling cascade that results in bronchoconstriction.[1][2]

Long-acting muscarinic antagonists (LAMAs) are a cornerstone of therapy for these conditions.[1][3] They act by competitively inhibiting the binding of ACh to muscarinic receptors, thereby preventing bronchoconstriction and promoting bronchodilation.[4] Glycopyrronium bromide (also known as glycopyrrolate) is a potent and long-acting muscarinic antagonist that has demonstrated significant efficacy in clinical settings.[1][3][5]

Pharmacological Profile of erythro-Glycopyrronium Bromide

Glycopyrronium bromide is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, thereby reducing the potential for central nervous system side effects.[4][5] It exhibits a high affinity for muscarinic receptors and, importantly, shows a degree of selectivity for M3 over M2 receptors.[1] This is a crucial characteristic because M2 receptors function as presynaptic autoreceptors that inhibit further ACh release; their blockade could paradoxically increase ACh levels and counteract the intended therapeutic effect.

The erythro-isomer of glycopyrronium is the pharmacologically active component. Its efficacy is attributed to its potent and sustained antagonism at the M3 receptor. When administered via inhalation, glycopyrronium has a rapid onset of action and a prolonged duration, which is partly due to its slow absorption from the lungs into the systemic circulation.[1][6] This extended residence time in the lungs allows for sustained bronchodilation, making it suitable for once-daily dosing in clinical practice.[6]

Mechanism of Action Visualization

The following diagram illustrates the mechanism by which glycopyrronium bromide antagonizes acetylcholine at the M3 receptor on airway smooth muscle cells, leading to bronchodilation.

Caption: Glycopyrronium bromide competitively blocks M3 receptors on airway smooth muscle, preventing acetylcholine-induced bronchoconstriction.

Experimental Design Considerations

The successful evaluation of glycopyrronium bromide in a preclinical setting hinges on a well-designed study. Key considerations include the choice of animal model, the route of administration, and the dose-response relationship.

Choosing the Right Preclinical Model

Two commonly used models for inducing AHR are the methacholine-induced model and the allergen-induced model.

| Model Type | Description | Advantages | Disadvantages |

| Methacholine-Induced AHR | Direct stimulation of muscarinic receptors with a cholinergic agonist, methacholine, to induce bronchoconstriction.[7] | Highly reproducible, directly assesses the ability of the antagonist to block receptor activation. | Does not model the underlying inflammatory component of diseases like asthma. |

| Allergen-Induced AHR (e.g., Ovalbumin) | Sensitization and subsequent challenge with an allergen (e.g., ovalbumin) to induce an inflammatory response and AHR.[8][9] | Mimics key features of allergic asthma, including eosinophilic inflammation and mucus hypersecretion.[8] | More complex and variable than the methacholine model. |

Route of Administration

The route of administration should align with the intended clinical application. For inhaled therapies like glycopyrronium, intratracheal or intranasal administration in rodents is preferred to mimic clinical delivery. Systemic administration (e.g., intraperitoneal or intravenous) can also be used to assess systemic exposure and effects.

Dose-Response Studies

A critical aspect of preclinical evaluation is to establish a dose-response relationship. This involves testing a range of doses of glycopyrronium bromide to determine the optimal concentration for efficacy and to identify any potential for adverse effects at higher doses.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for assessing the efficacy of erythro-glycopyrronium bromide in preclinical models of AHR.

Protocol 1: Assessment in a Methacholine-Induced AHR Model (Mouse)

This protocol outlines the procedure for evaluating the protective effect of glycopyrronium bromide against methacholine-induced bronchoconstriction in mice using whole-body plethysmography.

Materials and Reagents:

-

erythro-Glycopyrronium bromide

-

Methacholine chloride (MCh)

-

Sterile saline (0.9% NaCl)

-

Vehicle for glycopyrronium (e.g., sterile saline)

-

BALB/c mice (or other appropriate strain)

-

Aerosol generator/nebulizer

Experimental Workflow:

Caption: Workflow for assessing glycopyrronium's effect on methacholine-induced airway hyperresponsiveness.

Step-by-Step Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of glycopyrronium bromide in the chosen vehicle. Serially dilute to obtain the desired final concentrations.

-

Prepare a stock solution of methacholine in sterile saline. Prepare a series of dilutions (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for the challenge.

-

-

Animal Dosing:

-

Administer glycopyrronium bromide or vehicle to the mice via the chosen route (e.g., intranasal, 50 µL total volume) at a predetermined time before the methacholine challenge (e.g., 30-60 minutes).

-

-

AHR Measurement using Whole-Body Plethysmography:

-

Place each mouse into a whole-body plethysmography chamber and allow it to acclimatize for 15-20 minutes.

-

Record baseline readings. The system measures pressure changes in the chamber to calculate the Enhanced Pause (Penh), a dimensionless value that correlates with airway resistance.

-

Expose the mice to an aerosol of sterile saline for a set duration (e.g., 2 minutes) to establish a post-saline baseline.

-

Sequentially expose the mice to aerosols of increasing concentrations of methacholine.[12]

-

Record Penh values for a defined period (e.g., 3-5 minutes) after each methacholine concentration.

-

-

Data Analysis:

-

For each mouse, calculate the average Penh value for each methacholine concentration.

-

Plot the dose-response curve (Penh vs. methacholine concentration) for each treatment group.

-

Compare the dose-response curves of the glycopyrronium-treated groups to the vehicle-treated group. A rightward shift in the curve for the treated groups indicates a protective effect.

-

Protocol 2: Evaluation in an Ovalbumin (OVA)-Induced Allergic AHR Model (Rat)

This protocol describes a more complex model that incorporates airway inflammation, mimicking allergic asthma.

Materials and Reagents:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) adjuvant

-

All other materials from Protocol 1

Step-by-Step Procedure:

-

Sensitization:

-

Allergen Challenge:

-

On days 14, 15, and 16 (or a similar schedule), challenge the rats by exposing them to an aerosol of OVA (e.g., 1% w/v in saline) for 30 minutes.

-

-

Drug Administration and AHR Assessment:

-

On day 17 or 18, administer glycopyrronium bromide or vehicle as described in Protocol 1.

-

Perform the methacholine challenge and AHR assessment using whole-body plethysmography as detailed in Protocol 1.

-

-

Ancillary Measurements (Optional):

-

After AHR assessment, perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential to assess eosinophilia) and cytokine analysis.

-

Collect lung tissue for histological analysis to assess inflammation, mucus production, and structural changes.

-

Data Interpretation and Troubleshooting

Expected Outcomes:

-

In the methacholine model, glycopyrronium bromide is expected to cause a dose-dependent inhibition of the increase in Penh, demonstrating its direct bronchoprotective effects.

-

In the OVA model, the OVA-sensitized and challenged group receiving vehicle should exhibit significant AHR compared to a control group. Treatment with glycopyrronium bromide is expected to significantly attenuate this hyperresponsiveness.

Common Pitfalls and Solutions:

| Pitfall | Solution |

| High variability in AHR measurements. | Ensure consistent animal handling, precise dosing, and adequate acclimatization to the plethysmography chamber. Increase group sizes to improve statistical power. |

| Inconsistent AHR induction in the OVA model. | Verify the quality and preparation of the OVA and adjuvant. Ensure the aerosol challenge delivers a consistent particle size and concentration. |

| No significant effect of glycopyrronium. | Re-evaluate the dose range; it may be too low. Check the stability and preparation of the dosing solution. Ensure the timing between dosing and challenge is optimal. |

Conclusion

Erythro-glycopyrronium bromide is a potent muscarinic antagonist with a well-defined mechanism of action. The protocols detailed in this guide provide a robust framework for evaluating its efficacy in preclinical models of airway hyperresponsiveness. Careful experimental design, precise execution, and thoughtful data interpretation are paramount to generating reliable and translatable results that can inform the clinical development of this and similar therapeutic agents.

References

-

Ulrik, C. S. (2018). Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease, 13, 1873–1888. [Link]

-

Wikipedia. (n.d.). Glycopyrronium bromide. Retrieved January 26, 2026, from [Link]

-

Pelaia, C., et al. (2022). Effectiveness of glycopyrronium bromide in the treatment of small airway dysfunction: A retrospective study. Pulmonology, 28(6), 459-465. [Link]

-

MacLaren, R., & Kalema, G. (2025). Glycopyrrolate. StatPearls. [Link]

-

Pharmacology of Glycopyrronium (Seebri) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 20). YouTube. [Link]

-

D'Urzo, A., et al. (2014). Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach. British Journal of Clinical Pharmacology, 77(5), 815-824. [Link]

-

Wyss, D., et al. (2007). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose. Respiratory Research, 8(1), 84. [Link]

-

Vogel, J., & Smola, U. (2009). Assessment of airway hyperreactivity: comparison of forced spirometry and body plethysmography for methacholine challenge tests. Journal of Asthma, 46(6), 569-575. [Link]

-

Ferreira, C. M., et al. (2019). OVA-Induced Allergic Airway Inflammation Mouse Model. Methods in Molecular Biology, 1916, 341-350. [Link]

-

Singh, D., et al. (2020). Health-Related Effects of Home Nebulization With Glycopyrronium on Difficult-to-Treat Asthma: Post-Hoc Analyses of an Observational Study. Interactive Journal of Medical Research, 9(2), e16738. [Link]

-

Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: acute and chronic experimental protocols. Bio-protocol, 3(1). [Link]

-

Bates, J. H., et al. (2006). Airway hyperresponsiveness in allergically inflamed mice: the role of airway closure. American Journal of Respiratory and Critical Care Medicine, 174(7), 754-760. [Link]

-

Cleveland Clinic. (2022). Body Plethysmography (Pulmonary Function Test). [Link]

-

Respiratory Therapy. (n.d.). Whole-body Plethysmography. [Link]

-

PharmaLegacy. (2023). The OVA-induced Asthma Model in Mice and Rats: An Overview. [Link]

-

Kool, M., et al. (2012). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Frontiers in Physiology, 3, 22. [Link]

-

Schiller Americas. (2025). Whole Body Plethysmography: A Complete Guide to Lung Volume Analysis. [Link]

-

Li, Y., et al. (2025). Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice. ResearchGate. [Link]

-

Clinicaltrials.eu. (2025). Study on Glycopyrronium Bromide for Children Aged 6-12 with Asthma. [Link]

-

Vanoirbeek, J. A., et al. (2010). Methacholine responsiveness in mice from 2 to 8 wk of age. Journal of Applied Physiology, 108(5), 1166-1172. [Link]

-

He, M., et al. (2010). A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI. Magnetic Resonance in Medicine, 64(4), 1215-1220. [Link]

-

de Oliveira, A. P., et al. (2019). Histopathologic evaluation, anesthetic protocol, and physiological parameters for an experimental Balb/c mouse model of asthma. OAText, 5(1), 1-8. [Link]

-

Ignatova, G. L., & Antonov, V. N. (2017). Application of whole body plethysmography for assessment of pulmonary function in patients with asthma and obesity. Pulmonologiya, 27(1), 48-54. [Link]

-

Drug and Therapeutics Bulletin. (2013). Glycopyrronium for COPD. [Link]

-

Singh, D., et al. (2018). Pharmacokinetic interaction of glycopyrronium bromide pMDI and formoterol pMDI: A randomized, open-label, single-dose, 4-way cross-over study. Pulmonary Pharmacology & Therapeutics, 51, 12-19. [Link]

Sources

- 1. Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. ▼Glycopyrronium for COPD | Drug and Therapeutics Bulletin [dtb.bmj.com]

- 4. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]

- 5. Effectiveness of glycopyrronium bromide in the treatment of small airway dysfunction: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 10. respiratory-therapy.com [respiratory-therapy.com]

- 11. Whole Body Plethysmography for Lung Volume Analysis - SCHILLER Americas [schillerus.com]

- 12. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Application of Erythro-Glycopyrronium Bromide in Organoid Models of COPD: A Technical Guide for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of erythro-glycopyrronium bromide in advanced, three-dimensional (3D) airway organoid models of Chronic Obstructive Pulmonary Disease (COPD). This guide outlines the scientific rationale, provides detailed protocols for experimental workflows, and discusses the interpretation of key endpoints.

Introduction: A New Paradigm for COPD Research

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and respiratory symptoms.[1][2] The pathophysiology of COPD involves chronic inflammation, airway remodeling, emphysema, and mucus hypersecretion.[3][4] A key driver of these pathological changes is the increased cholinergic tone in the airways, which leads to bronchoconstriction and mucus overproduction.[5][6][7]

Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD therapy.[8] Erythro-glycopyrronium bromide, a potent and selective LAMA, functions by competitively inhibiting acetylcholine binding to muscarinic receptors, particularly the M3 subtype, on airway smooth muscle and submucosal glands.[8][9][10][11] This action leads to bronchodilation and a reduction in mucus secretion, alleviating key symptoms of COPD.[1][12]

Traditional 2D cell culture and animal models have limitations in fully recapitulating the complex cellular and structural features of the human lung in COPD.[13] Human airway organoids, self-organizing 3D structures derived from stem cells, offer a more physiologically relevant in vitro system.[2][13][14] These organoids can be generated from healthy donors or COPD patients and can model key disease phenotypes, including altered epithelial differentiation, goblet cell hyperplasia, and impaired ciliary function.[3][15]

This application note details the use of erythro-glycopyrronium bromide in COPD-derived airway organoids to investigate its therapeutic potential and elucidate its mechanism of action in a human-relevant preclinical model.

Scientific Rationale and Experimental Objectives

The primary objective of applying erythro-glycopyrronium bromide to COPD organoid models is to assess its efficacy in reversing or mitigating key pathophysiological features of the disease at the cellular and tissue level.

Key Scientific Questions to Address:

-

Does erythro-glycopyrronium bromide reduce mucus hypersecretion in COPD-derived airway organoids?

-

Can erythro-glycopyrronium bromide restore or improve ciliary beat frequency in COPD organoids?

-

What is the effect of erythro-glycopyrronium bromide on the inflammatory profile of COPD organoids, particularly in response to disease-relevant stimuli like cigarette smoke extract (CSE) or inflammatory cytokines?

-

How does erythro-glycopyrronium bromide impact airway epithelial cell differentiation and morphology in COPD organoids?

To answer these questions, a series of experiments will be conducted using airway organoids generated from both healthy donors and diagnosed COPD patients.

Experimental Workflow Overview

The overall experimental workflow involves the generation and characterization of airway organoids, induction of a COPD phenotype (if using healthy donor organoids), treatment with erythro-glycopyrronium bromide, and subsequent endpoint analysis.

Caption: Overview of the experimental workflow for evaluating erythro-glycopyrronium bromide in COPD organoid models.

Detailed Protocols

Generation of Human Airway Organoids from Primary Cells

This protocol is adapted from established methods for generating human airway organoids.[16][17]

Materials:

-

Human Bronchial Epithelial Cells (HBECs) from healthy and COPD donors

-

PneumaCult™-Ex Plus Medium

-

PneumaCult™ Airway Organoid Seeding and Differentiation Media

-

Basement Membrane Extract (BME), organoid qualified

-

ROCK inhibitor (Y-27632)

-

24-well non-tissue culture-treated plates

Protocol:

-

Expansion of HBECs: Culture HBECs in PneumaCult™-Ex Plus Medium until they reach 50-60% confluency. Use early passage (P2-P3) cells for optimal organoid formation.

-

Seeding Organoids:

-

Prepare a cell suspension of HBECs.

-

On ice, mix the cell suspension with BME at a 1:9 ratio (cell suspension:BME).

-

Add ROCK inhibitor to the mix to a final concentration of 10 µM to improve cell survival.

-

Carefully pipette 50 µL domes of the BME-cell mixture into the center of each well of a pre-chilled 24-well plate.

-

Incubate the plate at 37°C for 15-20 minutes to allow the domes to solidify.

-

Gently add 500 µL of PneumaCult™ Airway Organoid Seeding Medium to each well.

-

-

Organoid Culture and Differentiation:

-

Culture the organoids at 37°C and 5% CO2.

-

Perform a full medium change every 2-3 days.

-

After 4-7 days, switch to PneumaCult™ Airway Organoid Differentiation Medium.

-

Continue to culture for at least 21 days to allow for full differentiation, characterized by the formation of a central lumen and the appearance of ciliated cells.

-

Induction of a COPD Phenotype (for Healthy Donor Organoids)

To model COPD-like features in organoids from healthy donors, they can be exposed to various stimuli.

Protocols:

-

Cigarette Smoke Extract (CSE) Exposure: Prepare CSE and treat organoids with a non-toxic, sub-chronic dose for a specified period (e.g., 7-14 days) to induce inflammatory responses and mucus hypersecretion.

-

Inflammatory Cytokine Treatment: Treat organoids with cytokines relevant to COPD pathogenesis, such as IL-13, to induce goblet cell metaplasia and mucus production.[18]

Treatment with erythro-Glycopyrronium Bromide

Protocol:

-

Prepare a stock solution of erythro-glycopyrronium bromide in a suitable vehicle (e.g., sterile PBS or DMSO).

-

Perform a dose-response study to determine the optimal concentration. A suggested starting range is 1 nM to 1 µM.

-

Treat the mature, differentiated organoids (either from COPD patients or with an induced COPD phenotype) with the selected concentrations of erythro-glycopyrronium bromide for a defined period (e.g., 24-72 hours).

-

Include appropriate controls:

-

Vehicle control (organoids treated with the vehicle alone).

-

Untreated control (organoids in differentiation medium).

-

Positive control (if applicable, another LAMA or a relevant therapeutic agent).

-

Endpoint Analysis and Data Interpretation

Mucin Production Assay

Rationale: Increased mucus production is a hallmark of COPD. This assay will quantify the effect of erythro-glycopyrronium bromide on this phenotype.

Methods:

-

Immunofluorescence Staining: Fix and stain organoids for MUC5AC (a major airway mucin). Analyze by confocal microscopy to visualize and quantify the MUC5AC-positive area.

-

ELISA: Collect the supernatant from the organoid cultures and quantify secreted MUC5AC levels using a commercially available ELISA kit.

Expected Outcome and Interpretation:

| Treatment Group | Expected MUC5AC Expression | Interpretation |

| Healthy Organoids | Low | Baseline mucin production. |

| COPD Organoids (Untreated) | High | Recapitulation of mucus hypersecretion phenotype. |

| COPD Organoids + Vehicle | High | No effect of the vehicle on mucin production. |

| COPD Organoids + erythro-Glycopyrronium Bromide | Reduced (Dose-dependent) | The drug effectively reduces mucus hypersecretion. |

Ciliary Beat Frequency (CBF) Analysis

Rationale: Ciliary dysfunction contributes to impaired mucociliary clearance in COPD. This assay will assess the impact of erythro-glycopyrronium bromide on ciliary function.

Methods:

-

High-Speed Video Microscopy: Capture high-speed videos of the ciliated surface of the organoids.

-

Software Analysis: Use specialized software to analyze the videos and calculate the ciliary beat frequency (CBF) in Hertz (Hz).[18][19][20][21]

Expected Outcome and Interpretation:

| Treatment Group | Expected CBF (Hz) | Interpretation |

| Healthy Organoids | Normal Range (e.g., 5-10 Hz) | Baseline ciliary function. |

| COPD Organoids (Untreated) | Reduced | Impaired ciliary function characteristic of COPD.[3][22] |

| COPD Organoids + Vehicle | Reduced | No effect of the vehicle on CBF. |

| COPD Organoids + erythro-Glycopyrronium Bromide | Increased towards normal range | The drug improves ciliary function. |

Inflammatory Marker Analysis

Rationale: To determine if erythro-glycopyrronium bromide has anti-inflammatory effects beyond its anticholinergic action.

Methods:

-

Quantitative PCR (qPCR): Extract RNA from the organoids and perform qPCR to measure the expression of pro-inflammatory genes (e.g., IL-6, IL-8, TNF-α).

-

Cytokine Array/ELISA: Analyze the culture supernatant for the secretion of pro-inflammatory cytokines.

Expected Outcome and Interpretation: A significant reduction in the expression and secretion of pro-inflammatory markers in the erythro-glycopyrronium bromide-treated group compared to the untreated COPD organoids would suggest an anti-inflammatory effect.

Mechanism of Action: The Cholinergic Pathway in COPD Organoids

Erythro-glycopyrronium bromide exerts its effects by blocking the action of acetylcholine (ACh) on muscarinic receptors. In the airways, ACh is the primary neurotransmitter of the parasympathetic nervous system and plays a crucial role in regulating bronchomotor tone and mucus secretion.[5] In COPD, there is an increase in cholinergic tone, contributing to the disease's symptoms.[6]

Caption: Mechanism of action of erythro-glycopyrronium bromide in the airways.

By using COPD-derived organoids, researchers can investigate this pathway in a human-specific context, potentially uncovering novel aspects of cholinergic signaling in the diseased state and further validating the therapeutic rationale for using erythro-glycopyrronium bromide.

Conclusion and Future Directions

The use of patient-derived airway organoids provides a powerful platform for preclinical evaluation of COPD therapeutics. This guide offers a framework for assessing the efficacy of erythro-glycopyrronium bromide in a physiologically relevant setting. Future studies could expand on this work by:

-

Investigating the effects of combining erythro-glycopyrronium bromide with other COPD medications, such as long-acting beta-agonists (LABAs), in co-culture organoid models.

-

Utilizing high-content imaging and single-cell RNA sequencing to gain deeper insights into the cellular and molecular responses to treatment.

-

Developing personalized medicine approaches by testing the drug on organoids derived from individual patients with varying disease severity and clinical phenotypes.

By integrating advanced in vitro models like airway organoids into the drug development pipeline, we can accelerate the discovery and validation of more effective treatments for COPD.

References

-

Taylor & Francis. (n.d.). Glycopyrronium bromide – Knowledge and References. Retrieved from [Link]

- Ulrik, C. S. (2012). Once-daily glycopyrronium bromide, a long-acting muscarinic antagonist, for chronic obstructive pulmonary disease: a systematic review of clinical benefit. PubMed Central.

- First Databank. (n.d.). Glycopyrrolate in Respiratory Care: Addressing COPD and Airway Secretions.

- Donohue, J. F., & Worsley, S. (2018). Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease. PMC.

- Pharmacology Lectures. (2025, January 21). Pharmacology of Glycopyrronium (Seebri) ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube.

- Li, Y., et al. (n.d.). Glycopyrronium bromide regulates cigarette smoke-induced epithelial mesenchymal transition by mediating ACh production.

-

Wikipedia. (n.d.). Glycopyrronium bromide. Retrieved from [Link]

- Marom, Z., et al. (1989).

- ChemicalBook. (2023, February 3). Glycopyrronium: Interactions, Mechanism of Action and ADME Profiles.

- Li, Y., et al. (n.d.). Lung organoids in COPD: recent advances and future prospects. PubMed Central.

- Lee, J., & Yang, S.-R. (2021).

- Li, Y., et al. (n.d.).

- Chan, H. Y., et al. (2021). SARS-CoV-2 D614G-infected airway organoids reveal enhanced viral fitness in COPD bronchi.

- Kim, Y.-S., et al. (n.d.). Experimental Mouse Models and Human Lung Organoid Models for Studying Chronic Obstructive Pulmonary Disease. PMC - NIH.

- Pelaia, C., et al. (2022). Effectiveness of glycopyrronium bromide in the treatment of small airway dysfunction: A retrospective study. PubMed Central.

- Shen, L.-L., et al. (2018). Glycopyrronium bromide inhibits lung inflammation and small airway remodeling induced by subchronic cigarette smoke exposure in mice. PubMed.

- Matera, M. G., et al. (2023). Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System. NIH.

- Kistemaker, L. E. M., & Gosens, R. (2015). The mode of action of anticholinergics in asthma. PubMed Central.

- Strunz, M., et al. (2025). Human organoids reveal inflammation-mediated effects on alveolar epithelial regeneration.

- PromoCell. (n.d.).

- Profita, M., et al. (2018). The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD. Frontiers.

- Teaching Resource Centre. (n.d.). Anticholinergics for lung.

- Hawwa, R., et al. (n.d.). A simple method to generate human airway epithelial organoids with externally orientated apical membranes. PMC - PubMed Central.

- Kim, J., et al. (n.d.). Image correlation-based method to assess ciliary beat frequency in human airway organoids. IEEE Xplore.

- Google Patents. (n.d.).

- Kume, H. (n.d.). Synergistic effects between glycopyrronium bromide and indacaterol on a muscarinic agonist-induced contraction in airway smooth muscle.

- University of Southampton. (n.d.). Methods for the assessment of human airway ciliary function.

-

PubChem. (n.d.). Glycopyrronium. Retrieved from [Link]

- Quora. (2025, September 12). Why is cholinergic tone increased in Chronic Obstructive Pulmonary Disease (COPD)?

- Barnes, P. J. (2004). The role of anticholinergics in chronic obstructive pulmonary disease. PubMed.

- R&D Systems. (n.d.). Human Lung Organoid Culture Protocol.

- Newcells Biotech. (2024, September 6).

- ResearchGate. (n.d.).

- ResearchGate. (2026, January 4). (PDF) Determination of (R,R)

- STEMCELL Technologies. (n.d.). FAQs on Human Airway Organoid Cultures.

- Dove Medical Press. (2018, November 1).

- RxList. (2022, January 12). How Do Respiratory Anticholinergics Work? Drug Class, Side Effects, Drug Names.

- MDPI. (n.d.).

- Profita, M., et al. (2018). The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD. PMC - NIH.

- He, M., et al. (2022).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organoid [j-organoid.org]

- 3. Experimental Mouse Models and Human Lung Organoid Models for Studying Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD [frontiersin.org]

- 6. droracle.ai [droracle.ai]

- 7. The role of anticholinergics in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Once-daily glycopyrronium bromide, a long-acting muscarinic antagonist, for chronic obstructive pulmonary disease: a systematic review of clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effectiveness of glycopyrronium bromide in the treatment of small airway dysfunction: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Lung organoids in COPD: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. promocell.com [promocell.com]

- 17. stemcell.com [stemcell.com]

- 18. Lung ciliary beat frequency analysis | Newcells Biotech [newcellsbiotech.co.uk]

- 19. Image Correlation-Based Method to Assess Ciliary Beat Frequency in Human Airway Organoids | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 21. Engineering rotating apical-out airway organoid for assessing respiratory cilia motility - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Administration of erythro-Glycopyrronium Bromide in Animal Research: A Detailed Guide for Scientists

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of erythro-Glycopyrronium bromide (commonly known as glycopyrrolate) in various animal research models. This guide is designed to ensure scientific integrity, promote animal welfare, and provide field-proven insights into the practical application of this compound.

Section 1: Foundational Principles of erythro-Glycopyrronium Bromide in Research

erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors.[1] Its peripheral action is favored due to its limited ability to cross the blood-brain barrier, a key consideration in many experimental designs.[2] In research, it is frequently employed to mitigate the side effects of other anesthetic or experimental agents, such as excessive salivation and bradycardia, or as the primary subject of investigation in studies related to respiratory, gastrointestinal, and neurological functions.[1][2][3]

Mechanism of Action: A Targeted Approach

Glycopyrronium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors located on effector cells of smooth muscle, cardiac muscle, and exocrine glands.[4] This antagonism leads to a reduction in salivary, tracheobronchial, and pharyngeal secretions, a decrease in the volume and acidity of gastric secretions, and an inhibition of cardiac vagal reflexes.[2]

Caption: Competitive antagonism of muscarinic receptors by erythro-Glycopyrronium bromide.

Pharmacokinetic Profile: Considerations for Dosing Regimens

Understanding the pharmacokinetic properties of glycopyrronium bromide is crucial for designing effective experimental protocols. After intravenous administration, the onset of action is typically within one minute.[5] Following intramuscular injection, the onset is between 20 to 40 minutes, with peak effects observed around 30 to 45 minutes.[5] The antisialagogue effects can persist for up to 7 hours, while the vagal blocking effects last for 2 to 3 hours.[5] The drug is primarily eliminated through urinary excretion.[1]

Table 1: Pharmacokinetic Parameters of Glycopyrronium Bromide

| Parameter | Value | Species | Route | Reference |

| Onset of Action | ~1 minute | Human/Dog | IV | [5] |

| 20-40 minutes | Human/Dog | IM | [5] | |

| Peak Effect | 30-45 minutes | Human/Dog | IM | [5] |

| Duration (Antisialagogue) | Up to 7 hours | Human/Dog | IV/IM | [5] |

| Duration (Vagal Block) | 2-3 hours | Human/Dog | IV | [5] |

| Elimination Half-life | ~50 minutes | Human | IV | [1] |

| Primary Elimination | Urinary Excretion | Human | IV/IM | [6] |

Section 2: Formulation and Preparation of Dosing Solutions

Proper preparation of glycopyrronium bromide solutions is critical for the accuracy and reproducibility of experimental results. Commercially available sterile solutions for injection are typically at a concentration of 0.2 mg/mL.[1]

Reconstitution from Powder

For studies requiring concentrations not commercially available, erythro-Glycopyrronium bromide powder can be reconstituted.

-

Vehicle: The preferred vehicle for parenteral administration is sterile Water for Injection, USP. For oral administration, sterile water is also suitable.

-

Solubility: Glycopyrronium bromide is soluble in water and alcohol.[3]

-

pH Adjustment: The pH of the solution should be adjusted to between 2.0 and 3.0 for optimal stability.[5] This can be achieved using hydrochloric acid and/or sodium hydroxide.

-

Sterilization: For parenteral routes, the final solution must be sterile. Filtration through a 0.22 µm sterile filter is a standard and effective method.[7]

Stability and Storage

-

Storage of Powder: The powder should be stored in a cool, dry place, protected from light.[1]

-

Storage of Solutions: Prepared solutions should be stored at a controlled room temperature (15°C to 30°C) and protected from light.[5] Commercially available multi-dose vials containing a preservative like benzyl alcohol are typically stable for up to 30 days after the first puncture when stored at room temperature.[5]

-

pH Instability: The stability of glycopyrronium bromide is compromised at a pH above 6.0.[8]

Section 3: Administration Protocols for Animal Models

The choice of administration route and dosage depends on the animal model, the research question, and the desired onset and duration of action. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Dosage Recommendations

Dosages can vary significantly between species and research applications. The following table provides a summary of reported dosages in the literature.

Table 2: Recommended Dosages of erythro-Glycopyrronium Bromide in Animal Models

| Species | Application | Dosage Range | Route | Reference |

| Rat | Preanesthetic (increase heart rate) | 0.5 mg/kg | IM | [9] |

| Toxicity Study | 40 - 360 mg/kg/day | Oral Gavage | [10] | |

| Mouse | Toxicity Study | 30 mg/kg/day | Oral Gavage | [10] |

| Acute Lung Inflammation Study | 300 - 600 µg/ml (nebulized) | Inhalation | [11] | |

| Rabbit | Preanesthetic (increase heart rate) | 0.1 mg/kg | IM | [9] |

| Teratogenicity Study | Up to 0.5 mg/kg/day | IM | [4] | |

| Dog | Preanesthetic | 0.0045 mg/lb (~0.01 mg/kg) | IV, IM, SC | [2] |

| Cat | Preanesthetic | 0.008 - 0.011 mg/lb (~0.018 - 0.024 mg/kg) | IM | [2] |

Parenteral Administration Protocols

Caption: General workflow for parenteral administration of glycopyrronium bromide.

-

Preparation: Prepare the dosing solution as described in Section 2. The commercial concentration of 0.2 mg/mL is often suitable for direct administration.[1]

-

Animal Restraint: Place the rat in a suitable restraint device that allows for safe and clear access to the lateral tail vein. Warming the tail with a heat lamp or warm water can aid in vasodilation.

-

Injection: Using a 25-27G needle, insert it into the lateral tail vein and inject the calculated volume slowly.

-

Post-injection: Apply gentle pressure to the injection site upon needle withdrawal to prevent hematoma formation. Monitor the animal for immediate adverse reactions.

-

Preparation: Prepare the dosing solution.

-

Injection Site: The quadriceps or gluteal muscles of the hind limb are common sites for IM injections in rodents.

-

Injection: Use a 25-27G needle. Insert the needle into the muscle belly, aspirate briefly to ensure a vessel has not been entered, and then inject the solution.

-

Volume: Injection volumes should be kept low to avoid muscle damage, typically not exceeding 0.05 mL per site in mice and 0.2 mL per site in rats.

-

Preparation: Prepare the dosing solution.

-

Injection Site: The loose skin over the back, between the shoulder blades, is a common site.

-

Injection: Lift the skin to create a "tent" and insert a 25-27G needle into the subcutaneous space. Aspirate to check for vessel entry before injecting.

Oral Administration Protocol (Rat Model - Gavage)

-

Preparation: Prepare an aqueous solution of glycopyrronium bromide.

-

Gavage Needle Selection: For an adult rat, a 16-18 gauge, 2-3 inch curved gavage needle with a ball tip is appropriate.[12]

-

Volume Calculation: The maximum recommended gavage volume is 10-20 mL/kg.[12] It is advisable to use the lowest effective volume.

-

Procedure: a. Properly restrain the rat to immobilize the head and align the nose, head, and spine to straighten the esophagus. b. Gently insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Do not force the needle. c. Administer the solution at a steady pace. d. Carefully withdraw the needle.

-

Post-gavage: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Section 4: Monitoring and Management of Effects

Careful monitoring of animals post-administration is essential for both animal welfare and data integrity.

Expected Pharmacological Effects

-

Cardiovascular: An increase in heart rate is a primary and expected effect.[9]

-

Secretions: A noticeable reduction in salivation and respiratory secretions.[2]

-

Ocular: Mydriasis (pupil dilation) is a common anticholinergic effect.[10]

Potential Adverse Effects and Management

-

Gastrointestinal Stasis: Anticholinergics can delay gastric emptying and reduce intestinal motility.[6] Monitor for signs of abdominal distention or reduced fecal output.

-

Urinary Retention: Monitor for signs of difficulty with urination.

-

Hyperthermia: Reduced ability to sweat can lead to heat stroke, especially in warm environments.[1] Ensure animals are housed at an appropriate ambient temperature.

-

Central Nervous System (CNS) Effects: While glycopyrronium bromide has limited CNS penetration, at high doses, tremors and convulsions have been observed in toxicity studies.[3] Should CNS toxicity occur, supportive care is paramount.

Table 3: Monitoring Parameters Post-Administration

| Parameter | Frequency | Notes |

| Heart Rate | Continuously for 30 min post-IV; every 15 min for 2 hours post-IM | Use telemetry or pulse oximetry where possible. |

| Respiratory Rate | Every 15 minutes for the first hour | Observe for signs of distress or thickened secretions. |

| Salivation | Visual observation | Note any changes from baseline. |

| Pupil Size | Visual observation | Mydriasis is an indicator of anticholinergic effect. |

| General Behavior | Continuously for the first hour, then periodically | Note any signs of agitation, lethargy, or distress. |

| Fecal/Urine Output | Daily cage-side observation | Monitor for signs of retention or stasis. |

Section 5: Conclusion and Best Practices

The successful administration of erythro-Glycopyrronium bromide in animal research models hinges on a thorough understanding of its pharmacology, meticulous preparation of dosing solutions, and precise administration techniques. Researchers must prioritize animal welfare by using appropriate dosages, providing diligent monitoring, and adhering to all institutional and regulatory guidelines. By following the protocols and principles outlined in this guide, scientists can enhance the quality and reliability of their research while ensuring the ethical treatment of their animal subjects.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3519, Glycopyrrolate. Retrieved from [Link]

-

Drugs.com. (2025). Glycopyrrolate Injection: Package Insert / Prescribing Info. Retrieved from [Link]

-

electronic medicines compendium (emc). (n.d.). Glycopyrronium Bromide 200 micrograms/ml Solution for Injection - Summary of Product Characteristics (SmPC). Retrieved from [Link]

- Google Patents. (n.d.). CN103690479A - Glycopyrronium bromide injection and preparation method thereof.

- Google Patents. (n.d.). EP3204354A1 - A process for preparing glycopyrronium bromide.

-

U.S. Food and Drug Administration. (n.d.). glycopyrrolate injection. Retrieved from [Link]

-

Medscape. (n.d.). Cuvposa, Dartisla ODT (glycopyrrolate) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2013). Glycopyrronium Bromide 200 micrograms/ml Solution for Injection. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Glycopyrrolate - StatPearls. Retrieved from [Link]

-

Sandoz Canada Inc. (2023). PRODUCT MONOGRAPH GLYCOPYRROLATE INJECTION 0.2 mg/mL. Retrieved from [Link]

-

Drugs.com. (2025). AmTech Glycopyrrolate Injectable. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2010). Pharmacology/Toxicology NDA Review and Evaluation for NDA 22-571. Retrieved from [Link]

- Olson, M. E., & Vizzard, C. (1990). The parasympatholytic effects of atropine sulfate and glycopyrrolate in rats and rabbits.

-

Sandoz Canada Inc. (2021). PRODUCT MONOGRAPH GLYCOPYRROLATE INJECTION USP Solution: 0.2 mg / mL For Intramuscular (IM) or Intravenous (IV) Administration Anticholinergic. Retrieved from [Link]

- Wang, C., et al. (2014). Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD. International immunopharmacology, 18(2), 281–288.

- Fiori, F., et al. (2024). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Pharmaceutics, 16(8), 1083.

-

electronic medicines compendium (emc). (n.d.). Glycopyrronium Bromide 1 mg/5 ml Oral Solution - Summary of Product Characteristics (SmPC). Retrieved from [Link]

-

San Diego State University. (n.d.). Oral Gavage Rodent SOP. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Retrieved from [Link]

- Zeller, T., et al. (2012). Treatment of sialorrhea with glycopyrrolate: A double-blind, dose-ranging study. Therapeutic advances in neurological disorders, 5(2), 85–93.

-

U.S. Food and Drug Administration. (n.d.). Glycopyrrolate Injection, USP. Retrieved from [Link]

-

The University of British Columbia. (2021). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

-

SciELO. (2020). case study of Glycopyrrolate Analytical lifecycle management oriented development and validation of a new stability-indicating ultra-fast liquid chromatographic method. Retrieved from [Link]

-

PubMed. (n.d.). Glycopyrronium bromide inhibits lung inflammation and small airway remodeling induced by subchronic cigarette smoke exposure in mice. Retrieved from [Link]

Sources

- 1. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. drugs.com [drugs.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. CN103690479A - Glycopyrronium bromide injection and preparation method thereof - Google Patents [patents.google.com]

- 8. medsafe.govt.nz [medsafe.govt.nz]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

Application Note: Characterizing Smooth Muscle Relaxation Pathways Using erythro-Glycopyrronium Bromide

Audience: Researchers, scientists, and drug development professionals in pharmacology, physiology, and respiratory or urological drug discovery.

Introduction

The regulation of smooth muscle tone is a fundamental physiological process critical to the function of numerous organ systems, including the respiratory, gastrointestinal, and urinary tracts. Dysregulation of smooth muscle contraction contributes to the pathophysiology of widespread diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and overactive bladder.[1] A primary pathway governing smooth muscle contraction is cholinergic nerve stimulation, mediated by the release of acetylcholine (ACh) which acts on muscarinic receptors.[2] Therefore, selective antagonism of these receptors is a cornerstone of therapeutic intervention and a critical tool for research.

erythro-Glycopyrronium bromide (also known as glycopyrrolate) is a potent, long-acting muscarinic antagonist (LAMA) that serves as an invaluable pharmacological tool for investigating these pathways.[3][4] As a synthetic quaternary ammonium compound, it competitively and reversibly blocks the action of ACh at muscarinic receptors.[2][3][5] Notably, it exhibits a functional selectivity for the M3 receptor subtype, which is predominantly responsible for mediating bronchoconstriction and bladder detrusor muscle contraction, over the M2 subtype, which is involved in cardiac function and feedback inhibition of ACh release.[2][6] This selectivity, combined with its long duration of action, makes glycopyrronium an exemplary compound for the in vitro and ex vivo characterization of cholinergic signaling in smooth muscle preparations.[3][6]

This guide provides a comprehensive overview and a detailed protocol for utilizing erythro-glycopyrronium bromide to investigate smooth muscle relaxation, focusing on the classic isolated organ bath assay and Schild analysis for quantifying competitive antagonism.

Mechanism of Action: Antagonism of the M3 Receptor Pathway

In smooth muscle cells, the binding of acetylcholine to the Gq-protein coupled M3 muscarinic receptor initiates a well-defined signaling cascade. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction.

Glycopyrronium bromide exerts its effect by competitively binding to the M3 receptor, physically occluding the binding site for acetylcholine and thereby inhibiting this entire downstream signaling cascade, leading to muscle relaxation.[3][6]

Caption: Cholinergic signaling pathway in smooth muscle and the inhibitory action of Glycopyrronium.

Experimental Protocol: Organ Bath Assay for Functional Antagonism

The isolated organ bath is the gold-standard technique for assessing the functional effects of compounds on intact smooth muscle tissue ex vivo.[1][7] This protocol allows for the precise measurement of isometric contractions in response to agonists and the quantification of antagonist potency.

Materials and Reagents

-

Test Compound: erythro-Glycopyrronium bromide (e.g., CAS 596-51-0)

-

Agonist: Acetylcholine chloride or Carbachol

-

Tissues: Guinea pig trachea, rat bladder, or other relevant smooth muscle tissue.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard. Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be freshly prepared, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2 (carbogen) to maintain a pH of ~7.4.

-

High Potassium Solution: PSS with an equimolar substitution of NaCl with KCl (e.g., 80-120 mM KCl) for tissue viability checks.

-

Equipment:

-

Isolated organ bath system with a jacketed chamber (10-50 mL volume)

-

Isometric force-displacement transducer

-

Micromanipulator/Positioner

-

Thermostatic circulator

-

Carbogen gas tank with regulator

-

Data acquisition system (e.g., PowerLab with LabChart software)

-

Step-by-Step Experimental Workflow

This protocol is designed to determine the pA2 value of glycopyrronium bromide, a key measure of its potency as a competitive antagonist, through Schild analysis.

Step 1: Tissue Preparation and Mounting

-

Humanely euthanize the animal according to approved institutional guidelines.

-

Promptly dissect the target tissue (e.g., trachea) and place it in cold, carbogen-aerated PSS.

-

Under a dissecting microscope, carefully clean away excess connective and adipose tissue.

-

For trachea, prepare 2-3 mm wide rings. For bladder, prepare longitudinal strips of similar dimensions.

-

Tie silk or cotton sutures to opposite ends of the tissue preparation.

-

Mount the tissue in the organ bath chamber by attaching one suture to a fixed hook and the other to the isometric transducer.[8]